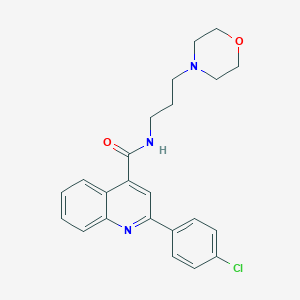

![molecular formula C12H8Cl2O4 B507189 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid CAS No. 364616-14-8](/img/structure/B507189.png)

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” is a chemical compound with the molecular formula C12 H8 Cl2 O4 . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .

Synthesis Analysis

The synthesis of furan derivatives can be complex and involves multiple steps. For instance, acid chloride derivatives of 5-(chloromethyl)furan-2-carboxylic acid can be produced in high yield by treatment of the precursor aldehydes 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) with tert-butyl hypochlorite .Molecular Structure Analysis

The molecular structure of “5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” includes a furan ring attached to a carboxylic acid group and a dichlorophenoxy methyl group . The presence of the furan ring and the dichlorophenoxy group can influence the chemical properties and reactivity of the compound.Chemical Reactions Analysis

The chemical reactions involving furan derivatives can be diverse and depend on the specific functional groups present in the molecule. For example, furan derivatives can undergo oxidation reactions . The specific reactions that “5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” can undergo would depend on the reaction conditions and the reagents used.Applications De Recherche Scientifique

Thermodynamic Properties of Furan Derivatives

The solubility and thermodynamic properties of furan derivatives, including 2-methyl-5-(2,5-dichlorophenyl)furan-3-carboxylic acid, have been studied in various organic solvents. These studies contribute to understanding their behavior in different chemical environments, which is crucial for their application in scientific research (Sobechko et al., 2019).

Production and Application of Furan Derivatives

Furan derivatives, including those related to 5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid, have been synthesized from biomass-derived precursors. These compounds serve as intermediates for producing biofuels and polymers, highlighting their significance in sustainable chemistry and materials science (Dutta, Wu, & Mascal, 2015).

Enzymatic Synthesis of Furan Carboxylic Acids

Enzyme cascades have been developed for the synthesis of furan carboxylic acids from 5-hydroxymethylfurfural. This method, utilizing the catalytic promiscuity of alcohol dehydrogenases, demonstrates the potential of biocatalysis in producing biobased chemicals, including furan-2,5-dicarboxylic acid, from renewable resources (Jia, Zong, Zheng, & Li, 2019).

Synthesis and Application in Coordination Chemistry

Furan derivatives have been synthesized and used as ligands in coordination chemistry. These compounds, including those related to furan-2-carboxylic acids, show potential in forming complexes with various metal ions, which can have applications in catalysis and material science (Patel, 2020).

Electron Attachment Studies

The stability of furan rings, including those in carboxylic acid derivatives, has been studied under conditions of electron attachment. Such studies are significant for understanding the electronic properties of furan derivatives, which can have implications in fields like material science and electronics (Zawadzki, Luxford, & Kočišek, 2020).

Improved Biocatalytic Synthesis

Advancements in biocatalysis have led to improved synthesis methods for furan carboxylic acids. These methods demonstrate the potential of using biocatalysts for efficient and sustainable chemical production, which can be applied to the synthesis of various furan derivatives (Wen, Zhang, Zong, & Li, 2020).

Orientations Futures

Furan derivatives have been identified as important building blocks in green chemistry . They can be synthesized from biomass, making them a renewable resource . Therefore, “5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid” and other furan derivatives could play a significant role in the development of sustainable chemical processes and products in the future.

Propriétés

IUPAC Name |

5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O4/c13-7-1-3-9(14)11(5-7)17-6-8-2-4-10(18-8)12(15)16/h1-5H,6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVABYPFRCFVPJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OCC2=CC=C(O2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(2,5-Dichlorophenoxy)methyl]furan-2-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydroisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B507168.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507215.png)

![N-methyl-5-thien-2-yl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507261.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B507263.png)

![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{4-nitrophenyl}benzamide](/img/structure/B507266.png)

![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B507270.png)

![5-(2-thienyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507273.png)

![5-(3,4-dimethoxyphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507274.png)

![N-[4-(acetylamino)phenyl]-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B507275.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B507278.png)

![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B507279.png)